3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane

Catalog No.
S12302419
CAS No.
62550-89-4
M.F
C16H22ClN
M. Wt
263.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane

CAS Number

62550-89-4

Product Name

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane

IUPAC Name

3-(3-chlorophenyl)-3-azaspiro[5.5]undecane

Molecular Formula

C16H22ClN

Molecular Weight

263.80 g/mol

InChI

InChI=1S/C16H22ClN/c17-14-5-4-6-15(13-14)18-11-9-16(10-12-18)7-2-1-3-8-16/h4-6,13H,1-3,7-12H2

InChI Key

LLQUJCXGBXVDIA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C3=CC(=CC=C3)Cl

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane is a complex organic compound belonging to the class of spirocyclic compounds. Its molecular formula is C16H20ClN, and it features a unique spiro structure that includes a nitrogen atom in the azaspiro framework. The presence of the chlorophenyl group enhances its potential biological activity and chemical reactivity. This compound's distinctive architecture contributes to its unique properties, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane can be attributed to its functional groups and spirocyclic structure. Key reactions include:

  • Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Reduction: The azaspiro structure can be reduced under specific conditions, potentially altering its biological activity.
  • Oxidation: The compound may also be subjected to oxidation reactions, which can modify its functional groups and affect its reactivity.

These reactions can be facilitated by various reagents such as lithium aluminum hydride for reduction or potassium permanganate for oxidation.

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane has not been extensively documented, but its structural characteristics suggest potential interactions with biological targets such as receptors or enzymes. Studies on similar compounds have shown promising results in modulating biological pathways, indicating that this compound may warrant further investigation for therapeutic applications.

The synthesis of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane typically involves multiple steps:

  • Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution, where chlorinated phenyl groups are introduced into the spiro framework.
  • Final Functionalization: Additional functional groups may be added to enhance solubility or biological activity.

Various synthetic routes have been reported in literature, emphasizing the use of Lewis acid catalysts to facilitate cyclization reactions effectively.

3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane has potential applications in several fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: Its interesting reactivity profile makes it a valuable intermediate in organic synthesis.
  • Material Science: The compound's properties could be explored for developing new materials with specific functionalities.

Interaction studies involving 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane are crucial for understanding its biological mechanisms. Preliminary studies suggest that this compound may interact with various proteins and enzymes, influencing their activity. Techniques such as molecular docking and in vitro assays are commonly employed to elucidate these interactions and assess their implications for drug design.

Several compounds share structural similarities with 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane, each exhibiting unique properties:

Compound NameStructureNotable Features
1-(4-Chlorophenyl)-1-azaspiro[5.5]undecaneStructureSimilar spiro structure; different substituent
4-(Chlorophenyl)-2-azaspiro[5.5]undecaneStructureVariations in nitrogen positioning
1-Azaspiro[5.5]undecaneStructureBase structure without chlorination

These compounds highlight the diversity within the spirocyclic family while emphasizing the unique aspects of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane due to its specific substituents and potential biological activities.

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Exact Mass

263.1440774 g/mol

Monoisotopic Mass

263.1440774 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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